molecular formula C12H18ClNO B13042485 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hcl

3-(Benzyloxy)-2-methylbut-3-EN-2-amine hcl

Cat. No.: B13042485
M. Wt: 227.73 g/mol
InChI Key: ZQKIGXBXGHGJJM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride is an organic compound that features a benzyloxy group attached to a butenamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride typically involves the reaction of benzyl alcohol with 2-methylbut-3-EN-2-amine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the benzyloxy group. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The double bond in the butenamine backbone can be reduced to form a saturated amine.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-methylbut-3-EN-2-amine: The non-hydrochloride form of the compound.

    2-Methylbut-3-EN-2-amine: Lacks the benzyloxy group.

    Benzylamine: Contains a benzyl group attached to an amine but lacks the butenamine backbone.

Uniqueness

3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride is unique due to the presence of both the benzyloxy group and the butenamine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-methyl-3-phenylmethoxybut-3-en-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-10(12(2,3)13)14-9-11-7-5-4-6-8-11;/h4-8H,1,9,13H2,2-3H3;1H

InChI Key

ZQKIGXBXGHGJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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